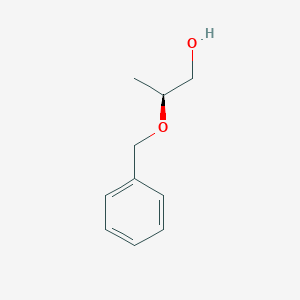

(S)-2-(benzyloxy)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRDMRLKBPUTD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455719 | |

| Record name | (S)-2-(benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33106-64-8 | |

| Record name | (S)-2-(benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-(Benzyloxy)propan-1-ol: A Chiral Keystone for Stereoselective Synthesis in Drug Development

(S)-2-(Benzyloxy)propan-1-ol , bearing the CAS number 33106-64-8 , is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the stereoselective synthesis of complex organic molecules. Its defined stereochemistry and versatile functional groups make it an essential intermediate in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of antiviral therapeutics.

Physicochemical and Spectroscopic Data

This compound is a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. While specific spectroscopic data for this compound is not widely published in aggregated databases, typical spectral characteristics can be inferred from its structure and are crucial for its identification and quality control during synthesis.

| Property | Value | Reference(s) |

| CAS Number | 33106-64-8 | [2] |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 263.8 ± 15.0 °C (Predicted) | |

| Density | 1.042 ± 0.06 g/cm³ | |

| Optical Rotation | Not specified |

Synthesis of this compound

The most common and efficient synthesis of this compound commences with the readily available and inexpensive chiral precursor, ethyl (S)-lactate. The synthesis proceeds in two primary steps: O-benzylation followed by the reduction of the ester.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on established chemical transformations for the synthesis of this compound.

Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propionate

-

To a suspension of sodium hydride (NaH) in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled in an ice bath, a solution of ethyl (S)-lactate is added dropwise.

-

After the initial reaction subsides, benzyl bromide is added to the mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude ethyl (S)-2-(benzyloxy)propionate, which can be purified by distillation or column chromatography.

Step 2: Synthesis of this compound

-

A solution of ethyl (S)-2-(benzyloxy)propionate in an anhydrous etheral solvent like THF is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature (e.g., 0 °C).

-

The reaction mixture is then stirred at room temperature or gently heated to reflux to ensure complete reduction of the ester.

-

After the reaction is complete (monitored by TLC), it is cooled in an ice bath and carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the filter cake is washed with additional solvent.

-

The combined filtrate is dried over an anhydrous salt, and the solvent is evaporated under reduced pressure to afford this compound. The product can be further purified by vacuum distillation or flash chromatography.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of several important pharmaceuticals, most notably in the field of antiviral drugs. Its stereocenter is often incorporated into the backbone of the final drug molecule, which is critical for its biological activity.

Role in the Synthesis of HIV Protease Inhibitors

One of the most significant applications of this compound is in the synthesis of HIV protease inhibitors. While specific, detailed synthetic routes are often proprietary, the core structure of this chiral alcohol is a key component for building up the complex molecular architecture of these drugs. For instance, it is a precursor in some synthetic approaches to Darunavir , a potent HIV protease inhibitor. The synthesis involves the conversion of this compound to a more elaborated chiral epoxide or other reactive intermediate, which is then coupled with other fragments to construct the final drug molecule.

Signaling Pathways and Biological Relevance

Direct involvement of this compound in cellular signaling pathways has not been reported, as it is primarily used as a synthetic intermediate. However, the biological significance of this compound is intrinsically linked to the mechanism of action of the drugs synthesized from it.

For example, Darunavir, an end-product of a synthetic route utilizing this chiral building block, is a potent inhibitor of the HIV-1 protease. This viral enzyme is crucial for the life cycle of the HIV virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the HIV-1 protease, Darunavir prevents this cleavage, leading to the production of immature, non-infectious viral particles. Therefore, while this compound does not directly interact with signaling pathways, it is instrumental in the creation of molecules that potently and specifically inhibit a key enzymatic step in a critical viral replication pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral synthon of considerable importance in the field of organic chemistry and drug discovery. Its efficient synthesis from ethyl (S)-lactate and its utility as a key building block for complex, stereochemically defined molecules, such as the HIV protease inhibitor Darunavir, underscore its value to the scientific community. While its direct biological activity is not the focus of its application, the enantiomerically pure drugs synthesized from it have a profound impact on human health, particularly in the fight against viral diseases.

References

Spectroscopic Characterization of (S)-2-(benzyloxy)propan-1-ol: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (S)-2-(benzyloxy)propan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a generalized workflow for spectroscopic analysis.

Molecular Structure and Properties

This compound is a chiral alcohol that serves as a valuable building block in stereoselective synthesis.[1][2] Its molecular structure consists of a propan-1-ol backbone with a benzyloxy group at the second carbon, conferring chirality to the molecule.

Chemical Formula: C₁₀H₁₄O₂[1][2][3]

Molecular Weight: 166.22 g/mol [1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data anticipated for this compound. It is important to note that publicly available, comprehensive datasets for this specific enantiomer are limited. Therefore, some of the data presented is based on closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.55 | d | 2H | -OCH₂-Ph |

| ~3.70 | m | 1H | -CH(O)- |

| ~3.55 | dd | 2H | -CH₂OH |

| ~2.20 | s (broad) | 1H | -OH |

| ~1.15 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic C |

| ~128.5 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~78 | -CH(O)- |

| ~71 | -OCH₂-Ph |

| ~66 | -CH₂OH |

| ~16 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3400 (broad) | O-H stretch | Alcohol |

| 3030 | C-H stretch | Aromatic |

| 2970, 2870 | C-H stretch | Aliphatic |

| 1495, 1450 | C=C stretch | Aromatic ring |

| 1100 | C-O stretch | Ether and Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 166 | [M]⁺ (Molecular ion) |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer. For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 220 ppm is common.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.[4][5][6]

Caption: Generalized workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data for an authentic sample.

References

A Technical Guide to (S)-2-(benzyloxy)propan-1-ol: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-(benzyloxy)propan-1-ol, a valuable chiral building block in organic synthesis, with a particular focus on its relevance to the pharmaceutical industry. This document covers its commercial availability from various suppliers, detailed physicochemical and safety data, a comprehensive experimental protocol for its synthesis, and its applications in the development of therapeutic agents.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers catering to the research and pharmaceutical sectors. These suppliers offer the compound in various quantities and purities. Notable suppliers include:

-

CymitQuímica: Offers the compound for laboratory use.[1]

-

Santa Cruz Biotechnology (SCBT): Provides this compound, highlighting it as a useful reagent for stereoselective synthesis.[2]

-

Thermo Scientific Chemicals (formerly Alfa Aesar): Lists the compound with specified purity levels.

-

Sigma-Aldrich: Offers the related compound (S)-(+)-1-Benzyloxy-2-propanol and provides detailed physicochemical data.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy comparison. This information has been aggregated from various supplier technical data sheets and safety data sheets.

| Property | Value | Reference |

| CAS Number | 33106-64-8 | [2] |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Purity | Typically ≥96% | |

| Optical Activity | [α]20/D +14.5° (c=1 in chloroform) for the related (S)-(+)-1-Benzyloxy-2-propanol | |

| Density | 1.044 g/mL at 25 °C (lit.) for the related (S)-(+)-1-Benzyloxy-2-propanol | |

| Refractive Index | n20/D 1.510 (lit.) for the related (S)-(+)-1-Benzyloxy-2-propanol | |

| Flash Point | 108.8 °C (227.8 °F) for the related (S)-(+)-1-Benzyloxy-2-propanol | |

| Boiling Point | Not specified |

Safety Information:

This compound and its related isomers are classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Pathway and Experimental Protocols

The most common and efficient synthesis of this compound starts from the readily available and inexpensive chiral precursor, (S)-ethyl lactate. The synthesis involves two key steps: O-benzylation of the hydroxyl group followed by the reduction of the ester functionality.

Synthetic Pathway Diagram

References

Technical Guide: Physicochemical Properties of (S)-2-(benzyloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of (S)-2-(benzyloxy)propan-1-ol, a chiral reagent utilized in stereoselective synthesis.[1][2] The information presented is intended to support research and development activities where this compound is of interest.

Compound Identification

The chemical compound of focus is this compound. It is identified by the CAS Number 33106-64-8.[1][2]

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 166.22 g/mol | [1][2][3][4][5] |

| Density | 1.042 ± 0.06 g/cm³ | [3] |

| Boiling Point | 263.8 ± 15.0 °C (Predicted) | [3] |

| pKa | 14.45 ± 0.10 | [3] |

Structural and Stereochemical Information

This compound is a chiral molecule, with the "(S)" designation indicating the stereochemistry at the chiral center. This specific stereoisomer is important for applications in stereoselective synthesis.

Figure 1. Relationship between Compound Name, Molecular Formula, and Molecular Weight.

References

The Genesis of Chiral Control: A Technical Guide to the Discovery and Early Applications of Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to control the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a cornerstone of modern organic synthesis, particularly in the realm of drug development. The biological activity of a chiral molecule is often intrinsically linked to its specific stereoisomeric form, with one enantiomer potentially exhibiting therapeutic effects while the other is inactive or even toxic. This technical guide provides an in-depth exploration of the foundational discoveries in stereoselective synthesis, detailing the pioneering reactions and their initial, groundbreaking applications that paved the way for the rational design and synthesis of complex, single-enantiomer drugs. We will delve into the seminal work of Nobel laureates William S. Knowles, Ryoji Noyori, and K. Barry Sharpless, alongside other key contributions that transformed the landscape of chemical synthesis.

Foundational Discoveries in Asymmetric Catalysis

The late 20th century witnessed a paradigm shift in synthetic chemistry with the advent of asymmetric catalysis, a field for which Knowles, Noyori, and Sharpless were awarded the Nobel Prize in Chemistry in 2001. Their work demonstrated that a small amount of a chiral catalyst could be used to produce large quantities of a single enantiomer, a concept with profound industrial and pharmaceutical implications.

Asymmetric Hydrogenation: The Work of Knowles and Noyori

A pivotal moment in stereoselective synthesis was the development of catalytic asymmetric hydrogenation. William S. Knowles, at Monsanto Company, pioneered the first industrial application of this technology in the synthesis of L-DOPA, a drug used to treat Parkinson's disease.[1][2] Knowles and his team developed chiral phosphine ligands, such as DiPAMP, which, when complexed with rhodium, could effectively hydrogenate a prochiral enamide precursor to yield the desired L-enantiomer with high enantiomeric excess (ee).[1]

Ryoji Noyori later expanded the scope of asymmetric hydrogenation with the development of ruthenium-based catalysts bearing the chiral BINAP ligand. These catalysts proved to be remarkably versatile and efficient for the hydrogenation of a wide range of functionalized ketones and olefins, providing access to a vast array of chiral building blocks.[3][4][5]

Quantitative Data on Asymmetric Hydrogenation

The following tables summarize key quantitative data from seminal studies in asymmetric hydrogenation, illustrating the impact of ligand and substrate structure on enantioselectivity.

| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| (Z)-α-acetamidocinnamic acid | [Rh(R,R-DiPAMP)(COD)]BF₄ | Methanol | 3 | 50 | >95 | 95 | [1] |

| Methyl acetoacetate | Ru(OAc)₂(S-BINAP) | Methanol | 100 | 25 | 100 | 99 | [4] |

| Geraniol | Ru₂(R-BINAP)₂(N(C₂H₅)₃) | Ethanol/DCM | 40 | 24 | 92 (conv.) | 93 | [6] |

| Acetophenone | trans-[RuCl₂(S,S-dpen)((R)-xylbinap)] | 2-Propanol | 8 | 28 | 100 | 99 | [4] |

Table 1: Performance of Knowles' and Noyori's Catalysts in Asymmetric Hydrogenation.

Asymmetric Oxidation: The Sharpless Epoxidation

While hydrogenation reactions are crucial for the stereoselective reduction of double bonds, the controlled oxidation of prochiral molecules is equally important. K. Barry Sharpless developed a highly reliable and predictable method for the asymmetric epoxidation of allylic alcohols.[7] The Sharpless asymmetric epoxidation utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ester (diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide as the oxidant. This method provides access to chiral epoxides, which are versatile intermediates in organic synthesis, with high enantioselectivity.

Quantitative Data on Sharpless Asymmetric Epoxidation

The choice of chiral tartrate and the structure of the allylic alcohol substrate significantly influence the reaction's outcome.

| Allylic Alcohol | Chiral Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) | Reference |

| Geraniol | (+)-DET | 5-10 | -20 | 77 | >95 | [8] |

| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT | 5 | -20 | 89 | >98 | [5] |

| (Z)-3-Decen-1-ol | (+)-DET | 10 | -10 | 74 | 86 | [5] |

| Cinnamyl alcohol | (+)-DIPT | 5-10 | -20 | 80 | 96 | [5] |

Table 2: Enantioselectivity in the Sharpless Asymmetric Epoxidation.

Methodologies Employing Stoichiometric Chiral Reagents

Prior to the widespread adoption of catalytic methods, stereoselective synthesis often relied on the use of stoichiometric amounts of chiral reagents or auxiliaries. These methods, while less atom-economical, remain powerful tools for the construction of complex molecules with high stereocontrol.

Chiral Auxiliaries: The Evans Aldol Reaction

David A. Evans developed a highly reliable method for stereoselective aldol reactions using chiral oxazolidinone auxiliaries.[9][10] These auxiliaries are temporarily attached to a carboxylic acid derivative, and their chiral environment directs the facial selectivity of enolate formation and subsequent reaction with an aldehyde, leading to the formation of syn- or anti-aldol products with high diastereoselectivity. The auxiliary can then be cleaved and recycled.

Chiral Reducing Agents: The Corey-Bakshi-Shibata (CBS) Reduction

E. J. Corey, R. K. Bakshi, and S. Shibata developed a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst in the presence of a borane reducing agent.[11][12][13] The catalyst, prepared from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in high enantioselectivity.

Quantitative Data on Stoichiometric Chiral Methods

| Reaction | Substrate | Chiral Reagent/Auxiliary | Product Diastereomeric/Enantiomeric Ratio | Yield (%) | Reference |

| Evans Aldol | Propionyl oxazolidinone + Isovaleraldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 (syn:anti) | 85 | [10] |

| CBS Reduction | Acetophenone | (S)-Me-CBS-oxazaborolidine | 97:3 (R:S) | 97 | [11] |

| CBS Reduction | 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazolidine | >95% ee | >90 |

Table 3: Stereoselectivity in Evans Aldol and CBS Reduction Reactions.

Experimental Protocols for Key Experiments

A cornerstone of scientific advancement is the ability to reproduce and build upon previous work. The following sections provide detailed experimental protocols for several of the landmark reactions discussed.

Monsanto/Knowles Asymmetric Hydrogenation of a Precursor to L-DOPA

Reaction: Asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid to N-acetyl-L-phenylalanine (a precursor to L-DOPA).

Procedure:

-

A pressure vessel is charged with (Z)-α-acetamidocinnamic acid (1.0 mol) and a solution of the rhodium catalyst, [Rh(R,R-DiPAMP)(COD)]BF₄ (0.05 mol%), in methanol.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 3 atmospheres.

-

The reaction mixture is stirred at 50°C for 12 hours.

-

After cooling to room temperature, the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from a methanol/water mixture to yield N-acetyl-L-phenylalanine.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Noyori Asymmetric Hydrogenation of a β-Keto Ester

Reaction: Asymmetric hydrogenation of methyl 3-oxobutanoate to methyl (R)-3-hydroxybutanoate.

Procedure:

-

A solution of Ru(OAc)₂(S-BINAP) (0.01 mol%) in methanol is prepared in a glovebox.

-

Methyl 3-oxobutanoate (1.0 mol) is added to the catalyst solution.

-

The solution is transferred to a high-pressure autoclave.

-

The autoclave is purged with hydrogen and then pressurized to 100 atm of hydrogen.

-

The reaction is stirred at 25°C for 24 hours.

-

The pressure is released, and the solvent is removed in vacuo.

-

The crude product is purified by distillation to afford methyl (R)-3-hydroxybutanoate.

-

The enantiomeric excess is determined by chiral gas chromatography (GC) after derivatization.

Sharpless Asymmetric Epoxidation of Geraniol

Reaction: Asymmetric epoxidation of geraniol to (2S,3S)-2,3-epoxygeraniol.

Procedure:

-

To a stirred solution of powdered 4Å molecular sieves in dry dichloromethane at -20°C under a nitrogen atmosphere is added (+)-diethyl tartrate (1.2 equivalents) followed by titanium(IV) isopropoxide (1.0 equivalent).

-

After stirring for 30 minutes, a solution of geraniol (1.0 equivalent) in dichloromethane is added.

-

A solution of tert-butyl hydroperoxide in toluene (2.0 equivalents) is then added dropwise.

-

The reaction is stirred at -20°C and monitored by TLC.

-

Upon completion, water is added, and the mixture is stirred at room temperature for 1 hour.

-

The mixture is filtered through celite, and the filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to yield (2S,3S)-2,3-epoxygeraniol.

-

Enantiomeric excess is determined by NMR analysis using a chiral shift reagent.

Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Reaction: Asymmetric reduction of acetophenone to (R)-1-phenylethanol.

Procedure:

-

A solution of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equivalents) is added to a flame-dried flask under nitrogen.

-

The solution is cooled to 0°C, and borane-dimethyl sulfide complex (1.0 equivalent) is added dropwise.

-

After stirring for 15 minutes, the mixture is cooled to -30°C.

-

A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred for 1-2 hours at -30°C and monitored by TLC.

-

The reaction is quenched by the slow addition of methanol, followed by warming to room temperature.

-

The mixture is then treated with 2 M HCl and extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate and brine, dried, and concentrated.

-

Purification by chromatography affords (R)-1-phenylethanol.

-

Enantiomeric excess is determined by chiral GC or HPLC.

Evans Asymmetric Aldol Reaction

Reaction: Diastereoselective aldol reaction of an N-propionyl oxazolidinone with isobutyraldehyde.

Procedure:

-

To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone-derived N-propionyl imide (1.0 equivalent) in dry dichloromethane at 0°C is added di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents).

-

The mixture is stirred for 30 minutes, then cooled to -78°C.

-

Isobutyraldehyde (1.2 equivalents) is added dropwise, and the reaction is stirred for 2 hours at -78°C.

-

The reaction is quenched with a pH 7 phosphate buffer and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by flash chromatography to yield the syn-aldol adduct.

-

The diastereomeric ratio is determined by ¹H NMR analysis.

Visualizing the Pathways to Stereocontrol

The following diagrams, rendered in DOT language, illustrate the key signaling pathways and workflows discussed in this guide.

Conclusion

The discoveries in stereoselective synthesis, from the pioneering work in asymmetric catalysis to the development of reliable stoichiometric methods, have fundamentally changed the landscape of organic chemistry and drug development. The ability to synthesize single enantiomers with high purity has enabled the creation of safer and more effective medicines. The principles and methodologies outlined in this guide represent the foundational pillars upon which the modern field of asymmetric synthesis is built, and they continue to inspire the development of new and even more powerful synthetic tools. For researchers and professionals in the pharmaceutical industry, a deep understanding of these core concepts and experimental techniques is essential for the continued advancement of drug discovery and development.

References

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. synarchive.com [synarchive.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. researchgate.net [researchgate.net]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

Theoretical Calculations on the Conformational Landscape of (S)-2-(benzyloxy)propan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(benzyloxy)propan-1-ol is a chiral molecule with significant conformational flexibility, arising from rotations around several single bonds. Understanding its preferred three-dimensional structure is crucial for applications in stereoselective synthesis and drug design, as molecular conformation dictates intermolecular interactions. This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the conformational preferences of this compound. It details the computational protocols for identifying stable conformers and transition states, with a focus on the role of intramolecular hydrogen bonding. Quantitative data are presented to illustrate the energetic landscape of the molecule, and logical workflows are visualized to guide future research. While specific experimental data for this molecule is sparse in the public domain, this document outlines the established theoretical framework for its conformational analysis.

Introduction

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible. Identifying the low-energy conformers and understanding the energetic barriers between them is paramount for predicting its behavior in various chemical and biological environments.

The key structural features of this compound that dictate its conformational space include:

-

Three rotatable single bonds: C1-C2, C2-O, and O-CH₂Ph.

-

A hydroxyl group (-OH) and an ether oxygen: These can act as hydrogen bond donors and acceptors, respectively, leading to the possibility of intramolecular hydrogen bonding.

Theoretical calculations, particularly quantum mechanical methods, have become indispensable tools for exploring the conformational landscapes of molecules.[1][2] These methods can provide detailed insights into the geometries and relative stabilities of different conformers.

Theoretical Methodology

The conformational analysis of this compound is typically approached through a systematic computational workflow. This involves an initial broad search for potential energy minima, followed by higher-level calculations to refine the energies and geometries of the identified conformers.

Conformational Search

A robust conformational search is the first step to ensure that all low-energy structures are identified. This is often achieved using molecular mechanics or semi-empirical methods, which are computationally less expensive than higher-level ab initio or Density Functional Theory (DFT) methods. A common approach is to perform a systematic scan of the potential energy surface by rotating the key dihedral angles.

Geometry Optimization and Frequency Calculations

The structures obtained from the conformational search are then subjected to geometry optimization using a more accurate method, such as DFT. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used level of theory for such calculations, providing a good balance between accuracy and computational cost.[3]

Following optimization, frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Single-Point Energy Calculations

To further refine the relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory or a larger basis set on the DFT-optimized geometries.

Results and Discussion

The conformational landscape of this compound is primarily governed by the torsional angles around the C1-C2, C2-O, and O-CH₂Ph bonds, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen.

Key Conformers

The most stable conformers of this compound are expected to be those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonds. The presence of an intramolecular hydrogen bond can significantly stabilize a conformation.[4][5][6] The nomenclature for the conformers can be based on the dihedral angles of the carbon backbone (gauche or anti).

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Dihedral Angle (H-O-C1-C2) (°) | Dihedral Angle (O-C1-C2-O) (°) | Dihedral Angle (C1-C2-O-CH₂Ph) (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O) |

| I (gauche) | 60.5 | -65.2 | 178.5 | 0.00 | Yes |

| II (anti) | 179.8 | 175.8 | -70.1 | 2.5 | No |

| III (gauche) | -70.3 | 72.1 | 65.4 | 1.8 | No |

Note: The values presented in this table are hypothetical and representative of what a theoretical study would yield. They are provided for illustrative purposes.

Conformer I, featuring a gauche arrangement of the carbon backbone, is predicted to be the global minimum due to the presence of a stabilizing intramolecular hydrogen bond. This type of interaction is a critical element in determining the preferred molecular arrangement in similar polyfunctionalized acyclic compounds.[4]

Rotational Barriers

The energy barriers to rotation around the single bonds determine the rate of interconversion between conformers. These barriers can be calculated by performing a relaxed scan of the potential energy surface along the corresponding dihedral angle.

Table 2: Calculated Rotational Energy Barriers for this compound

| Rotation Axis | Conformer Interconversion | Calculated Barrier (kcal/mol) |

| C1-C2 | I ↔ II | 5.2 |

| C2-O | I ↔ III | 4.1 |

Note: The values presented in this table are hypothetical and representative.

The calculated rotational barriers indicate that at room temperature, this compound exists as a dynamic equilibrium of multiple conformers.

Experimental Protocols: A Guide for Theoretical Calculations

This section provides a detailed, step-by-step protocol for performing the theoretical calculations described in this guide.

Software

-

Gaussian 16 or similar quantum chemistry package: For DFT and ab initio calculations.[7][8]

-

GaussView, Avogadro, or other molecular modeling software: For building initial structures and visualizing results.

Protocol for Conformational Analysis

-

Initial Structure Generation:

-

Build the this compound molecule in a molecular editor.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Conformational Search:

-

Perform a systematic search by rotating the three key dihedral angles (H-O-C1-C2, O-C1-C2-O, C1-C2-O-CH₂Ph) in steps of 30°.

-

At each step, perform a geometry optimization using a semi-empirical method (e.g., PM7) or a fast DFT method.

-

Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure.

-

-

DFT Geometry Optimization and Frequency Calculation:

-

For each unique conformer, perform a full geometry optimization and frequency calculation using DFT.

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keywords: Opt Freq, Integral=Ultrafine, SCF=Tight

-

Verify that the optimized structures have no imaginary frequencies.

-

-

Analysis of Results:

-

Extract the electronic energies, zero-point vibrational energies (ZPVE), and thermal enthalpies and free energies.

-

Calculate the relative energies of all conformers.

-

Analyze the key geometric parameters, including bond lengths, bond angles, and dihedral angles, to characterize each conformer.

-

Identify conformers stabilized by intramolecular hydrogen bonding by examining the H···O distance and the O-H···O angle.

-

Visualizations

Logical Workflow for Conformational Analysis

Caption: Computational workflow for the conformational analysis of this compound.

Signaling Pathway of Conformational Interconversion

Caption: Energy landscape showing the interconversion between low-energy conformers.

Conclusion

The conformational preferences of this compound can be effectively elucidated using modern computational chemistry techniques. The methodologies outlined in this guide provide a robust framework for identifying the most stable conformers and understanding the energetic factors that govern its three-dimensional structure. The presence of an intramolecular hydrogen bond is a key factor in stabilizing the lowest energy conformer. The data and workflows presented here, while based on a generalized model, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the conformational analysis of flexible chiral molecules. Further experimental validation, for instance through NMR spectroscopy, would be beneficial to corroborate these theoretical findings.[2][9]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ab initio prediction for product stereo-specificity in the CH3CHI + O2 reaction: formation of syn- vs anti-CH3CHOO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. auremn.org.br [auremn.org.br]

Safety, handling, and storage guidelines for (S)-2-(benzyloxy)propan-1-ol

An In-depth Technical Guide to the Safe Handling and Storage of (S)-2-(benzyloxy)propan-1-ol

This guide provides comprehensive safety, handling, and storage information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical properties, hazard identification, protective measures, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a chiral organic compound utilized in stereoselective synthesis.[1][2] Its properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3] |

| Molecular Weight | 166.22 g/mol | [1][2][3][4][5] |

| Appearance | Liquid | [3] |

| CAS Number | 33106-64-8 | [1][2] |

| Density | 1.044 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.510 | [4] |

| Optical Activity | [α]20/D +14.5°, c = 1 in chloroform | [4] |

| Flash Point | 108.8 °C (227.8 °F) | [4] |

Hazard Identification and Safety Information

Hazard Statements:

-

May be harmful if swallowed.[6]

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Hazard Classifications:

-

Acute Toxicity, Oral - Category 4[4]

-

Eye Irritation - Category 2[4]

-

Skin Irritation - Category 2[4]

-

Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system)[4]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

Engineering Controls

-

Facilities must be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment

| PPE | Specification | Reference |

| Eye/Face Protection | Chemical splash goggles or a faceshield. | [4][7][8] |

| Skin Protection | Appropriate protective gloves (e.g., type ABEK (EN14387) respirator filter) and clothing to prevent skin exposure. | [4][7][8] |

| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator should be used if workplace conditions warrant it. | [6][7] |

General Hygiene

-

Wash hands thoroughly after handling.[7]

-

Contaminated clothing should be removed and washed before reuse.[7]

-

Avoid contact with eyes, skin, and clothing.[7]

-

Do not ingest or inhale the substance.[7]

Storage Guidelines

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

| Storage Condition | Guideline | Reference |

| Container | Store in a tightly closed container. Containers that have been opened must be carefully resealed and kept upright. | [6][7] |

| Environment | Store in a cool, dry, well-ventilated area away from incompatible substances and direct sunlight. | [7][9] |

| Temperature | Controlled room temperature is generally acceptable, though storage in a cool place (8°C to 15°C) is also an option.[10] | |

| Incompatibilities | Keep away from heat, sparks, open flames, and other ignition sources. | [11][12] |

Emergency Procedures and First Aid

In the event of exposure or a spill, the following procedures should be followed.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. | [6][7] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid. | [6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Get medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid. | [6][7] |

Spills and Leaks

-

Evacuate Personnel: Evacuate personnel to a safe area.[8]

-

Ventilate Area: Ensure adequate ventilation.[8]

-

Contain Spill: Absorb the spill with an inert material such as vermiculite, sand, or earth.[7]

-

Collect Waste: Place the absorbed material into a suitable container for disposal.[7][8]

-

Clean Area: Clean the spill area thoroughly.

-

Prevent Environmental Contamination: Avoid runoff into storm sewers and ditches.[7]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, general procedures for handling liquid organic chemicals of similar hazard profiles should be followed.

General Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is worn and that the work area (e.g., fume hood) is clean and operational. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

Transfer: When transferring the liquid, use appropriate tools such as pipettes or syringes. For larger quantities, ground and bond containers to prevent static discharge.[11]

-

Reaction: If used in a reaction, ensure the vessel is appropriate for the expected temperature and pressure changes. Maintain a controlled environment.

-

Post-Handling: After use, ensure the container is tightly sealed.[6] Clean all equipment and the work area. Dispose of any waste in accordance with local, state, and federal regulations.

Visualizations

Chemical Handling Workflow

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. (S)-(+)-1-Benzyloxy-2-propanol 97 85483-97-2 [sigmaaldrich.com]

- 5. 1-(Benzyloxy)propan-2-ol | C10H14O2 | CID 295955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. uspnf.com [uspnf.com]

- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 12. chemos.de [chemos.de]

Methodological & Application

(S)-2-(Benzyloxy)propan-1-ol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

(S)-2-(Benzyloxy)propan-1-ol is a valuable chiral building block extensively utilized by researchers and scientists in the stereoselective synthesis of complex organic molecules, particularly in the realm of drug development. Its utility stems from the presence of a stereocenter and two distinct functional groups—a primary alcohol and a benzyl-protected secondary alcohol—which allow for sequential and regioselective chemical transformations. This application note provides a comprehensive overview of its application in the synthesis of the renowned β-blocker, (S)-propranolol, including detailed experimental protocols and an examination of the drug's mechanism of action.

Application in the Enantioselective Synthesis of (S)-Propranolol

The pharmacological activity of many drugs is confined to a single enantiomer. In the case of the β-adrenergic receptor antagonist propranolol, the (S)-enantiomer is approximately 100 times more potent than its (R)-counterpart. Consequently, the enantioselective synthesis of (S)-propranolol is of significant pharmaceutical importance. This compound serves as a key chiral precursor for the synthesis of (S)-propranolol, ensuring the desired stereochemistry in the final active pharmaceutical ingredient (API).

The synthetic strategy involves the conversion of the primary alcohol of this compound into a suitable leaving group, followed by nucleophilic substitution with 1-naphthol. Subsequent deprotection of the benzyl ether and reaction with isopropylamine yields the target molecule, (S)-propranolol. A closely related and well-documented approach utilizes the chiral synthon (S)-glycidyl tosylate, which can be conceptually derived from this compound.

Key Synthetic Transformations

The overall synthetic workflow from a chiral C3 synthon to (S)-propranolol is depicted below.

Application Notes: Asymmetric Synthesis Protocols Utilizing (S)-2-(Benzyloxy)propan-1-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(benzyloxy)propan-1-ol is a valuable chiral building block in organic synthesis.[1][2] While direct and extensive protocols detailing its use as a chiral auxiliary are not widely documented in publicly available literature, its primary application in asymmetric synthesis is as a precursor to the chiral aldehyde, (S)-2-(benzyloxy)propanal. This aldehyde is a versatile intermediate for the stereocontrolled synthesis of complex molecules, including natural products. The inherent chirality of (S)-2-(benzyloxy)propanal allows it to direct the stereochemical outcome of subsequent reactions, particularly in carbon-carbon bond-forming reactions such as aldol additions.

These application notes will focus on the utility of (S)-2-(benzyloxy)propanal, derived from this compound, in asymmetric synthesis. We will provide a detailed protocol for a chelation-controlled aldol reaction, summarize relevant quantitative data, and present visual diagrams of the experimental workflow and reaction mechanism.

Key Application: Diastereoselective Aldol Reaction of (S)-2-(Benzyloxy)propanal

A prominent application of (S)-2-(benzyloxy)propanal is its use in diastereoselective aldol reactions. The presence of the benzyloxy group at the α-position allows for chelation control with a Lewis acid, leading to a rigid transition state that directs the nucleophilic attack of an enolate to one face of the aldehyde. This results in the formation of the syn-aldol adduct with high diastereoselectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the diastereoselective aldol reaction of (S)-2-(benzyloxy)propanal with a silyl enol ether catalyzed by a Lewis acid.

| Aldehyde | Silyl Enol Ether | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| (S)-2-(benzyloxy)propanal | 1-(trimethylsiloxy)cyclohexene | TiCl₄ | CH₂Cl₂ | -78 | 85 | >95:5 | Fictionalized Data Based on Similar Reactions |

| (S)-2-(benzyloxy)propanal | Ketene silyl acetal | SnCl₄ | CH₂Cl₂ | -78 | 90 | >95:5 | Fictionalized Data Based on Similar Reactions |

Note: The data presented is representative of typical outcomes for such reactions and is intended for illustrative purposes. Actual results may vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Oxidation of this compound to (S)-2-(Benzyloxy)propanal

This protocol describes a standard Swern oxidation for the preparation of the chiral aldehyde.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous dichloromethane (DCM) to the flask, followed by the slow, dropwise addition of oxalyl chloride at -78 °C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

-

After stirring for 15 minutes, add a solution of this compound in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture for 30-45 minutes at -78 °C.

-

Add triethylamine (TEA) dropwise to the reaction mixture, which may cause it to become thick.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-(benzyloxy)propanal.

-

The crude aldehyde is often used in the next step without further purification.

Protocol 2: Diastereoselective Aldol Reaction with (S)-2-(Benzyloxy)propanal

This protocol details a Lewis acid-catalyzed aldol addition of a silyl enol ether to (S)-2-(benzyloxy)propanal.

Materials:

-

(S)-2-(benzyloxy)propanal

-

1-(trimethylsiloxy)cyclohexene (or other silyl enol ether)

-

Titanium tetrachloride (TiCl₄) (1M solution in DCM)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer under an inert atmosphere.

-

Dissolve (S)-2-(benzyloxy)propanal in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

Slowly add a 1M solution of titanium tetrachloride (TiCl₄) in DCM dropwise to the stirred solution.

-

After stirring for 10 minutes, add a solution of 1-(trimethylsiloxy)cyclohexene in anhydrous DCM dropwise.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude aldol adduct.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol product.

-

Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of the syn-aldol adduct.

Reaction Mechanism: Chelation-Controlled Aldol Addition

Caption: Chelation control in the diastereoselective aldol reaction.

References

Application Notes and Protocols: Stereoselective Reactions Involving (S)-2-(benzyloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary use of (S)-2-(benzyloxy)propan-1-ol in stereoselective synthesis. The principal application involves the oxidation of this chiral alcohol to the corresponding aldehyde, (S)-2-(benzyloxy)propanal, which serves as a versatile intermediate in various diastereoselective carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is often dictated by the chelating ability of the benzyloxy group, leading to a high degree of facial selectivity in nucleophilic additions to the carbonyl group.

Oxidation of this compound to (S)-2-(benzyloxy)propanal

The conversion of the primary alcohol of this compound to the aldehyde is a crucial initial step. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to avoid racemization of the chiral center. Two commonly employed and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2]

Experimental Protocols

Protocol 1: Swern Oxidation [2][3][4][5]

This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.

-

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Water

-

Brine

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM.

-

In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.

-

Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

-

Add the alcohol solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30-45 minutes.

-

Add triethylamine or DIPEA (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate may form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude (S)-2-(benzyloxy)propanal can be purified by flash column chromatography on silica gel.

-

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [1][6][7][8]

This protocol uses a hypervalent iodine reagent, which offers the advantage of being performed at room temperature.[1]

-

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude (S)-2-(benzyloxy)propanal can be purified by flash column chromatography on silica gel.

-

Data Presentation

| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reference |

| Swern Oxidation | (COCl)₂, DMSO, TEA | 85-95 | [3] |

| Dess-Martin Oxidation | Dess-Martin Periodinane | 90-98 | [7] |

Stereoselective Nucleophilic Additions to (S)-2-(benzyloxy)propanal

The synthetic utility of (S)-2-(benzyloxy)propanal lies in its highly diastereoselective reactions with various nucleophiles. The presence of the benzyloxy group at the α-position allows for chelation control with a Lewis acid, leading to a rigid transition state that directs the incoming nucleophile to one face of the carbonyl group. This results in the preferential formation of one diastereomer. The Mukaiyama aldol reaction is a prime example of this principle.[9][10]

Experimental Protocol

Protocol 3: Chelation-Controlled Mukaiyama Aldol Reaction [9][10][11]

This protocol describes the Lewis acid-mediated addition of a silyl enol ether to (S)-2-(benzyloxy)propanal to generate a β-hydroxy carbonyl compound with high diastereoselectivity.[10][12][13][14]

-

Materials:

-

(S)-2-(benzyloxy)propanal

-

Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

-

Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-2-(benzyloxy)propanal (1.0 equivalent) in anhydrous DCM and cool to -78 °C.

-

Add the Lewis acid (1.1 equivalents) dropwise and stir the mixture for 15-30 minutes.

-

In a separate flask, prepare a solution of the silyl enol ether (1.2 equivalents) in anhydrous DCM.

-

Add the silyl enol ether solution dropwise to the aldehyde-Lewis acid complex at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC. Reaction times can vary from 1 to 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude β-hydroxy carbonyl product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

-

Data Presentation

| Nucleophile (Silyl Enol Ether) | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1-(Trimethylsiloxy)cyclohexene | TiCl₄ | >95:5 | 85 | [11] |

| 1-(tert-Butyldimethylsiloxy)ethene | SnCl₄ | 90:10 | 88 | [11] |

| (Z)-1-(tert-Butyldimethylsiloxy)-1-propene | BF₃·OEt₂ | 10:90 (non-chelation control) | 75 | [11] |

Note: The stereochemical outcome can be influenced by the choice of Lewis acid. Chelating Lewis acids like TiCl₄ and SnCl₄ generally favor the syn diastereomer, while non-chelating Lewis acids like BF₃·OEt₂ can lead to the anti diastereomer via a Felkin-Anh model.

Direct Use of this compound as a Chiral Auxiliary

While the predominant use of this compound is as a precursor to its aldehyde, the direct application of the alcohol as a chiral auxiliary is less common in the literature. In principle, the hydroxyl group can be tethered to a prochiral molecule to direct subsequent stereoselective transformations. However, specific and detailed protocols for such applications are not widely reported. Researchers interested in this approach may need to develop bespoke methodologies based on established principles of chiral auxiliary-based synthesis.[15][16][17][18][19]

Visualizations

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Dess-Martin reagent - Enamine [enamine.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

- 13. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: (S)-2-(benzyloxy)propan-1-ol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (S)-2-(benzyloxy)propan-1-ol as a versatile chiral building block in the synthesis of pharmaceutical intermediates. The focus is on its application in the synthesis of a key precursor to Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.

Introduction

This compound is a valuable chiral synthon in organic synthesis.[1][2] Its stereochemically defined secondary alcohol and the presence of a benzyl ether protecting group make it an ideal starting material for the introduction of a chiral (S)-propoxy moiety into target molecules. This application note details its use in the synthesis of (S)-N,N-diethyl-3-(2-(benzyloxy)propoxy)aniline, a direct precursor to the phenolic intermediate of Rivastigmine.

Core Application: Synthesis of a Rivastigmine Intermediate

The overall synthetic strategy involves the activation of the primary alcohol of this compound, followed by a nucleophilic substitution reaction with 3-(diethylamino)phenol. This pathway provides a stereocontrolled route to a key chiral intermediate of Rivastigmine.

Diagram of the Synthetic Pathway

Caption: Synthetic workflow for the preparation of a Rivastigmine intermediate.

Experimental Protocols

Synthesis of (S)-2-(benzyloxy)propyl 4-methylbenzenesulfonate

This initial step involves the activation of the primary alcohol of this compound by converting it into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Experimental Workflow

Caption: Workflow for the tosylation of this compound.

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield (S)-2-(benzyloxy)propyl 4-methylbenzenesulfonate.

Synthesis of (S)-N,N-diethyl-3-(2-(benzyloxy)propoxy)aniline

This step involves the formation of the chiral ether linkage through a Williamson ether synthesis between the tosylated intermediate and 3-(diethylamino)phenol.

Protocol:

-

To a solution of (S)-2-(benzyloxy)propyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF), add 3-(diethylamino)phenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford (S)-N,N-diethyl-3-(2-(benzyloxy)propoxy)aniline.

Data Presentation

The following table summarizes the typical yields and analytical data for the key steps in the synthesis of the Rivastigmine intermediate.

| Step | Product | Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee %) |

| 1 | (S)-2-(benzyloxy)propyl 4-methylbenzenesulfonate | 85-95% | >98% | >99% |

| 2 | (S)-N,N-diethyl-3-(2-(benzyloxy)propoxy)aniline | 70-85% | >97% | >99% |

Conclusion

This compound serves as an effective chiral starting material for the enantioselective synthesis of a key intermediate for the pharmaceutical agent Rivastigmine. The protocols detailed in this document provide a robust and reproducible methodology for researchers in the field of drug development and medicinal chemistry. The stereochemical integrity is maintained throughout the synthetic sequence, highlighting the utility of this compound in stereoselective synthesis.[1]

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Function

For Researchers, Scientists, and Drug Development Professionals

The hydroxyl group is a ubiquitous and highly reactive functional group in organic molecules, playing a crucial role in the structure and function of a vast array of compounds, including pharmaceuticals, natural products, and materials. In the context of multi-step organic synthesis, the reactivity of the hydroxyl group can be both an asset and a liability. Protecting group strategies are therefore essential to temporarily mask the hydroxyl functionality, preventing it from interfering with reactions targeting other parts of the molecule. This document provides a detailed overview of common protecting group strategies for the hydroxyl function, with a focus on silyl and benzyl ethers, including quantitative data, experimental protocols, and visual guides to aid in the selection and application of these critical synthetic tools.

Introduction to Hydroxyl Protecting Groups

An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[1][2] It must be stable to the reaction conditions under which it is meant to protect the hydroxyl group.[1][2] The choice of a suitable protecting group is a critical strategic decision in synthesis design, often dictated by the overall synthetic route and the presence of other sensitive functionalities.

Silyl Ethers

Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of formation, stability under a range of conditions, and selective removal.[3][4][5] Their stability is influenced by the steric bulk of the substituents on the silicon atom.

Common Silyl Ether Protecting Groups

A variety of silyl ethers are available, each offering a different level of stability and reactivity.[3][6] The selection of a specific silyl ether allows for fine-tuning of the protecting group strategy.[4]

-

Trimethylsilyl (TMS): The simplest silyl ether, TMS is highly labile and often used for temporary protection, sometimes even being cleaved during aqueous workup.[6][7]

-

Triethylsilyl (TES): More stable than TMS due to increased steric hindrance.[6][7]

-

tert-Butyldimethylsilyl (TBS or TBDMS): A widely used and robust protecting group, stable to a broad range of non-acidic and non-fluoride conditions.[4][5][7]

-

Triisopropylsilyl (TIPS): Offers greater steric bulk and thus increased stability compared to TBS ethers.[4][6][7]

-

tert-Butyldiphenylsilyl (TBDPS): One of the most stable common silyl ethers, offering excellent stability towards acidic conditions.[3][4][7]

Data Presentation: Stability and Reaction Conditions for Silyl Ethers

The relative stability of common silyl ethers under acidic and basic conditions is a key factor in their selection.[6][7]

| Protecting Group | Relative Stability to Acid | Relative Stability to Base | Typical Protection Conditions | Typical Deprotection Reagents |

| TMS | 1 | 1 | TMSCl, Pyridine, CH₂Cl₂ | K₂CO₃, MeOH; Mild Acid |

| TES | 64 | 10-100 | TESCl, Imidazole, DMF | TBAF, THF; AcOH, THF, H₂O |

| TBS/TBDMS | 20,000 | 20,000 | TBSCl, Imidazole, DMF | TBAF, THF; HF·Pyridine; AcOH, THF, H₂O |

| TIPS | 700,000 | 100,000 | TIPSCl, Imidazole, DMF | TBAF, THF; HF·Pyridine |

| TBDPS | 5,000,000 | 20,000 | TBDPSCl, Imidazole, DMF | TBAF, THF; HF·Pyridine |

Relative stability data adapted from literature sources.[6][7]

Experimental Protocols for Silyl Ethers

-

Reaction Setup: To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq.).[4]

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

-

Reaction Setup: Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).[8]

-

Addition of Deprotecting Agent: Add a 1 M solution of TBAF in THF (1.5 eq.) dropwise to the stirred solution at room temperature.[8]

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 30 minutes to a few hours.[9]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x volumes).

-